2-(Benzylsulfonyl)-4,6-dinitrobenzamide
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Overview
Description
2-(Benzylsulfonyl)-4,6-dinitrobenzamide is an organic compound characterized by the presence of benzylsulfonyl and dinitrobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide to introduce nitro groups at the 4 and 6 positions, followed by the sulfonylation of the benzyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium hydroxide for sulfonylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonyl)-4,6-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzyl sulfone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzylsulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
- 2-(Benzylsulfonyl)benzothiazole
- 2-(Benzylsulfonyl)benzoxazole
- 2-(Benzylsulfonyl)benzimidazole
Comparison: Compared to these similar compounds, 2-(Benzylsulfonyl)-4,6-dinitrobenzamide is unique due to the presence of both benzylsulfonyl and dinitrobenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11N3O7S |
---|---|
Molecular Weight |
365.32 g/mol |
IUPAC Name |
2-benzylsulfonyl-4,6-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O7S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)25(23,24)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18) |
InChI Key |
DHTVLUVDOZXYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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